Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate is a heterocyclic compound characterized by the presence of a chlorine atom at the 6th position and a methyl ester group at the 8th position on the imidazo[1,2-a]pyridine ring. This compound is notable for its potential biological activities and applications in medicinal chemistry. It serves as a building block for synthesizing more complex molecules and has been studied for its interaction with various biological targets.
This compound falls under the category of imidazo[1,2-a]pyridine derivatives, which are known for their diverse pharmacological properties. Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate can be sourced from chemical suppliers and is often utilized in research settings focused on drug discovery and development. Its classification as a heterocyclic compound highlights its unique structural features that contribute to its reactivity and biological significance.
The synthesis of methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate typically involves several key steps:
These reactions often require careful control of temperature and reaction conditions to optimize yield and purity, with solvents such as dimethyl sulfoxide or ethanol commonly employed to facilitate the process .
The molecular structure of methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate can be represented as follows:
The presence of these functional groups contributes to its chemical reactivity and potential interactions with biological targets .
Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate can participate in various chemical reactions:
The mechanism of action for methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate is primarily linked to its ability to interact with specific biological targets. Research indicates that it may function as a pH probe due to its sensitivity to hydrogen ion concentration changes within a physiological range (3.0–7.0). This property allows it to be used in real-time imaging applications for monitoring pH fluctuations in biological systems .
Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate has several applications in scientific research:
Imidazo[1,2-a]pyridine represents a privileged scaffold in medicinal chemistry, recognized for its exceptional versatility in drug design. This bicyclic 5-6 heterocyclic system exhibits broad therapeutic applications spanning anticancer, antimicrobial, antiviral, antidiabetic, and central nervous system (CNS) disorders. Several marketed drugs exemplify its pharmaceutical value: Zolpidem (insomnia therapy), Alpidem (anxiolytic), and Zolimidine (gastroprotective agent) all feature this core structure [1] [7]. The scaffold's "drug prejudice" status arises from its balanced physicochemical properties, enabling target engagement across diverse biological systems while maintaining favorable pharmacokinetic profiles [1] [4].
Recent drug discovery initiatives have further validated this scaffold's significance. Telacebec (Q203), an imidazo[1,2-a]pyridine-3-carboxamide derivative targeting Mycobacterium tuberculosis cytochrome bc₁ complex, demonstrates potent activity against multidrug-resistant tuberculosis (MIC~90~ ≤0.006 μM) and is currently in Phase II clinical trials [4] [9]. Similarly, Gandotinib, an imidazo[1,2-b]pyridazine analog (structurally related to imidazopyridines), advanced to Phase II studies for myeloproliferative disorders through JAK2 inhibition [3]. The scaffold's synthetic accessibility facilitates extensive structural diversification, making it a cornerstone in constructing drug-like chemical libraries for biological screening [1] [7].
Table 1: Marketed Drugs and Clinical Candidates Featuring Imidazo[1,2-a]pyridine/Related Scaffolds
Compound | Therapeutic Area | Biological Target | Development Status |
---|---|---|---|
Zolpidem | Insomnia | GABA~A~ receptor | Marketed |
Alpidem | Anxiety | GABA~A~ receptor | Marketed (withdrawn) |
Zolimidine | Gastroprotection | Cytoprotective activity | Marketed |
Telacebec (Q203) | Tuberculosis | Cytochrome bc₁ complex (QcrB) | Phase II |
Gandotinib | Myeloproliferative disorders | JAK2 kinase | Phase II |
Chloro substitution at strategic positions on the imidazo[1,2-a]pyridine scaffold profoundly influences its pharmacological properties. The 6-chloro derivative, in particular, enhances metabolic stability, membrane permeability, and target affinity through a combination of electronic and steric effects [4] [8]. The chlorine atom's strong electron-withdrawing character reduces electron density at C-6, facilitating nucleophilic substitution at this position for further derivatization. Simultaneously, its steric bulk modulates molecular conformation and binding pocket interactions [5] [8].
Structure-activity relationship (SAR) studies of kinase inhibitors reveal chloro substitution's critical role. In insulin-like growth factor-1 receptor (IGF-1R) inhibitors, 6-chloroimidazo[1,2-a]pyridine derivatives exhibited enhanced potency (IC~50~ <50 nM) compared to unsubstituted analogs due to optimized hydrophobic interactions within the ATP-binding cleft [8]. Similarly, in tuberculosis drug candidates, 6-chloro substitution improved activity against non-replicating Mycobacterium tuberculosis (MIC~90~ 0.4–1.9 μM) by enhancing penetration through the mycobacterial cell envelope [4] [9]. The chloro group's contribution to lipophilicity (clogP) also significantly impacts central nervous system penetration, as evidenced in dopamine D~1~ receptor agonists where chloro analogs demonstrated superior blood-brain barrier permeability [5].
Table 2: Impact of Chloro Substitution on Pharmacological Properties
Scaffold Modification | Biological System | Key Pharmacological Improvement | Mechanistic Basis |
---|---|---|---|
C6-chloro substitution | IGF-1R tyrosine kinase | Potency increase (IC~50~ from μM to nM range) | Enhanced hydrophobic pocket interactions |
C6-chloro substitution | Mycobacterium tuberculosis | Activity against non-replicating bacilli | Improved cell envelope penetration |
C6-chloro substitution | Dopamine D~1~ receptor | Increased brain exposure (AUC~brain~/AUC~plasma~ ratio) | Optimized lipophilicity for BBB crossing |
Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate (CAS: 155735-02-7, C~8~H~5~ClN~2~O~2~, MW: 196.59 g/mol) represents a synthetically versatile and pharmacologically significant building block. Its strategic functionalization pattern—combining a C6-chloro group with a C8-methyl ester—creates a multifaceted pharmacophore with three key advantages:
Differential Reactivity for Sequential Derivatization: The chloro group undergoes palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira) for C-C bond formation, while the methyl ester serves as either a hydrogen-bond acceptor or can be hydrolyzed to a carboxylic acid for amide coupling. This enables orthogonal synthesis of diverse derivatives from a single precursor [2] [6] [9]. For instance, hydrolysis yields 6-chloroimidazo[1,2-a]pyridine-8-carboxylic acid, a direct precursor for amide-based pharmacophores like telacebec analogs [6] [9].
Optimized Physicochemical Profile: The methyl ester balances aqueous solubility (logS ≈ -3.2) and moderate lipophilicity (clogP ≈ 1.8), facilitating both synthetic handling and biological testing. This contrasts with more lipophilic analogs that often exhibit poor solubility, limiting their utility in biological assays [2] [9]. The crystalline solid form (storage at room temperature) ensures long-term stability for industrial-scale applications [2] [6].
Bioisosteric Potential: This scaffold serves as a bioisostere for quinoline and naphthyridine cores, enabling intellectual property expansion while retaining target engagement. Its dipole moment (≈4.5 Debye) exceeds that of carbocyclic analogs, promoting stronger interactions with biomacromolecules through enhanced electrostatic complementarity [3] [5]. In kinase inhibitor design, this core effectively mimics adenine's hydrogen-bonding pattern in ATP-binding sites [8].
Table 3: Key Physicochemical and Synthetic Properties of Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate
Property | Value/Characteristic | Pharmacological Significance |
---|---|---|
Molecular Weight | 196.59 g/mol | Favors drug-likeness (typically <500 g/mol) |
clogP | ~1.8 | Balances membrane permeability and solubility |
Hydrogen Bond Acceptors | 3 (ester carbonyl, two ring N) | Enables target binding via H-bond interactions |
Hydrogen Bond Donors | 0 | Enhances cell permeability |
Rotatable Bonds | 2 (methoxy group, ester C-O) | Maintains conformational flexibility for target fitting |
Synthetic Modifications | Hydrolysis, coupling, C-H activation | Enables diverse derivative synthesis |
This compound's significance extends beyond its intrinsic activity—it serves as a strategic intermediate in synthesizing complex therapeutic agents. Its commercial availability (≥95% purity) facilitates rapid analog generation, accelerating structure-activity relationship studies in hit-to-lead optimization campaigns targeting tuberculosis, oncology, and metabolic diseases [2] [6] [9]. The structural complexity introduced by the fused bicyclic system with halogen and carboxylate functionalities provides three-dimensionality often lacking in flat aromatic scaffolds, potentially enhancing selectivity in polypharmacological environments [3] [5] [8].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1